Benzylamine, N-octyl-
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Description
Benzylamine, N-octyl- is a useful research compound. Its molecular formula is C15H25N and its molecular weight is 219.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzylamine, N-octyl- is a type of benzylamine, a class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethylamine moiety, which consists of a phenyl group substituted by an methanamine . The primary targets of benzylamine are the enzymes Trypsin-1 and Trypsin-2 in humans .
Mode of Action
For instance, benzylamine derivatives have been found to inhibit squalene epoxidase in ergosterol biosynthesis . This interaction disrupts the normal function of the target enzymes, leading to changes in cellular processes.
Biochemical Pathways
Benzylamine, N-octyl- may affect several biochemical pathways. For instance, benzylamine derivatives have been found to interfere with the fungal cell membrane function . Additionally, benzylamine occurs biologically from the action of the N-substituted formamide deformylase enzyme, which is produced by Arthrobacter pascens bacteria . This hydrolase catalyses the conversion of N-benzylformamide into benzylamine with formate as a by-product .
Pharmacokinetics
It’s known that benzylamine is absorbed within 2 hours of administration, has a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties suggest that Benzylamine, N-octyl- may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It’s known that benzylamine derivatives can have antimycotic activity . This suggests that Benzylamine, N-octyl- may also have potential antimycotic effects.
Properties
IUPAC Name |
N-benzyloctan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYPROVLGPMATH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168157 |
Source
|
Record name | Benzylamine, N-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-16-9 |
Source
|
Record name | N-Octylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1667-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylamine, N-octyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylamine, N-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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